

Theoretical and Computational Explorations of Formylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: *Formylhydrazine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylhydrazine ($\text{CH}_4\text{N}_2\text{O}$), the simplest acylhydrazine, serves as a fundamental building block in synthetic organic chemistry and holds significant interest in medicinal chemistry and materials science. Its versatile reactivity, stemming from the presence of both a nucleophilic hydrazine moiety and a formyl group, allows for the construction of a diverse array of heterocyclic compounds, many of which are scaffolds in drug discovery.[1] This technical guide provides an in-depth overview of the theoretical and computational studies that have elucidated the structural, conformational, and reactive properties of **formylhydrazine**, offering valuable insights for its application in research and development.

Conformational Landscape and Structural Parameters

Quantum chemical calculations have been instrumental in defining the conformational preferences and geometric parameters of **formylhydrazine**. These theoretical investigations, corroborated by experimental data from microwave spectroscopy, have established the existence of two stable conformers.[2][3]

syn- and anti-Periplanar Conformers

Computational studies, employing both ab initio and Density Functional Theory (DFT) methods, consistently predict two primary conformers for **formylhydrazine**:

- syn-periplanar (Conformer I): This is the more stable conformer, characterized by a planar arrangement of the heavy atoms (O=C-N-N).
- anti-periplanar (Conformer II): This less stable conformer also features a planar heavy-atom backbone.

The syn-periplanar conformer is energetically favored, with the energy difference between the two forms calculated to be in the range of 10-14 kJ/mol, depending on the level of theory and basis set used.^{[2][3]} The rotational barrier for interconversion between these two conformers has been calculated to be approximately 92.2 kJ/mol at the B3LYP/cc-pVTZ level of theory.^[2]

Geometric Parameters

Detailed geometric parameters, including bond lengths and bond angles, for the syn- and anti-periplanar conformers of **formylhydrazine** have been determined through a combination of microwave spectroscopy and quantum chemical calculations. The following tables summarize key structural data obtained from these studies.

Table 1: Calculated Geometric Parameters for the syn-periplanar Conformer of **Formylhydrazine**

Parameter	B3LYP/cc-pVTZ	MP2/cc-pVTZ	QCISD/6-311G(d,p)	Experimental (Microwave)
Bond Lengths (Å)				
N-N	1.378	1.381	1.385	1.383(5)
C-N	1.361	1.358	1.362	1.352(5)
C=O	1.216	1.229	1.218	1.217(5)
N-H (amino)	1.015 / 1.018	1.013 / 1.015	1.014 / 1.016	-
N-H (amide)	1.013	1.011	1.012	-
C-H	1.115	1.106	1.107	-
Bond Angles (°)				
C-N-N	121.2	120.7	120.9	121.6(5)
O=C-N	124.9	125.0	124.8	124.7(5)
H-N-N (amino)	111.3 / 111.4	110.8 / 111.0	110.9 / 111.1	-
H-N-C (amide)	119.2	119.5	119.3	-
H-C-N	110.0	110.2	110.1	-

Data extracted from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850 and its supporting information.

Table 2: Calculated Geometric Parameters for the anti-periplanar Conformer of **Formylhydrazine**

Parameter	B3LYP/cc-pVTZ	MP2/cc-pVTZ	QCISD/6-311G(d,p)
Bond Lengths (Å)			
N-N	1.383	1.386	1.390
C-N	1.355	1.352	1.356
C=O	1.218	1.231	1.220
N-H (amino)	1.014 / 1.017	1.012 / 1.014	1.013 / 1.015
N-H (amide)	1.014	1.012	1.013
C-H	1.112	1.103	1.104
Bond Angles (°)			
C-N-N	122.9	122.5	122.7
O=C-N	123.8	123.9	123.7
H-N-N (amino)	110.9 / 111.0	110.5 / 110.6	110.6 / 110.7
H-N-C (amide)	116.8	117.1	116.9
H-C-N	111.5	111.7	111.6

Data extracted from the supporting information of Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Spectroscopic Properties

Rotational Spectroscopy

Microwave spectroscopy has been a pivotal experimental technique for validating the computationally predicted structures of **formylhydrazine**. The experimentally determined rotational constants for the dominant syn-periplanar conformer show excellent agreement with the values calculated using high-level quantum chemical methods.

Table 3: Experimental and Calculated Rotational Constants (MHz) for the syn-periplanar Conformer

Constant	Experimental	B3LYP/cc-pVTZ	MP2/cc-pVTZ
A	28 880.673(1)	28 863	28 995
B	9 883.333(1)	9 865	9 831
C	7 360.716(1)	7 348	7 325

Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Vibrational Spectroscopy

Theoretical calculations of the vibrational frequencies of **formylhydrazine** provide a detailed understanding of its infrared and Raman spectra. The lowest torsional frequency, corresponding to the rotation around the C-N bond, was experimentally determined to be 77(15) cm⁻¹ through relative intensity measurements in the microwave spectrum.[2] This value is crucial for understanding the molecule's flexibility and the potential for conformational changes.

Table 4: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for the syn-periplanar Conformer (B3LYP/cc-pVTZ)

Mode	Assignment	Frequency (cm ⁻¹)
v1	Torsion (C-N)	33
v2	Torsion (N-N)	265
v3	Out-of-plane bend	432
v4	In-plane bend	589
v5	In-plane bend	645
v6	NH ₂ wag	791
v7	OCN bend	918
v8	NH ₂ twist	1087
v9	N-N stretch	1165
v10	C-N stretch	1279
v11	NH ₂ scissor	1618
v12	C=O stretch	1769
v13	C-H stretch	2954
v14	N-H stretch (amide)	3489
v15/v16	N-H stretch (amino)	3378 / 3456

Frequencies are theoretical harmonic values and may differ from experimental anharmonic frequencies. Data derived from computational chemistry databases and the principles described in the cited literature.

Molecular Properties

Dipole Moment

The dipole moment of **formylhydrazine** has been determined both experimentally and computationally. The experimental values were obtained from Stark effect measurements on the syn-periplanar conformer.

Table 5: Dipole Moment Components (Debye) for the syn-periplanar Conformer

Component	Experimental	B3LYP/cc-pVTZ	MP2/cc-pVTZ
μ_a	1.54(2)	1.48	1.63
μ_e	1.85(2)	1.79	1.98
μ_{tot}	2.41(3)	2.32	2.56

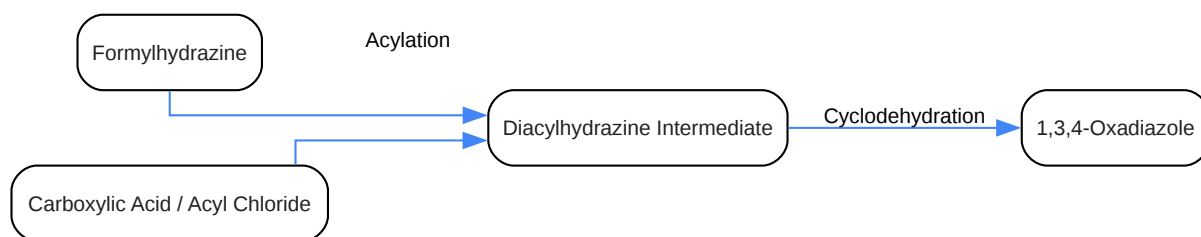
Data sourced from Samdal & Møllendal, J. Phys. Chem. A 2003, 107, 8845-8850.

Reactivity and Reaction Mechanisms

Formylhydrazine is a key precursor in the synthesis of various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. Computational studies are increasingly being used to investigate the mechanisms of these cyclization reactions, providing insights into reaction pathways, transition states, and the influence of substituents.

Synthesis of 1,3,4-Oxadiazoles

The formation of 1,3,4-oxadiazoles from acylhydrazides, including **formylhydrazine**, typically proceeds through a cyclodehydration reaction. Computational studies on related systems suggest a mechanism involving the formation of a diacylhydrazine intermediate, followed by cyclization and dehydration.



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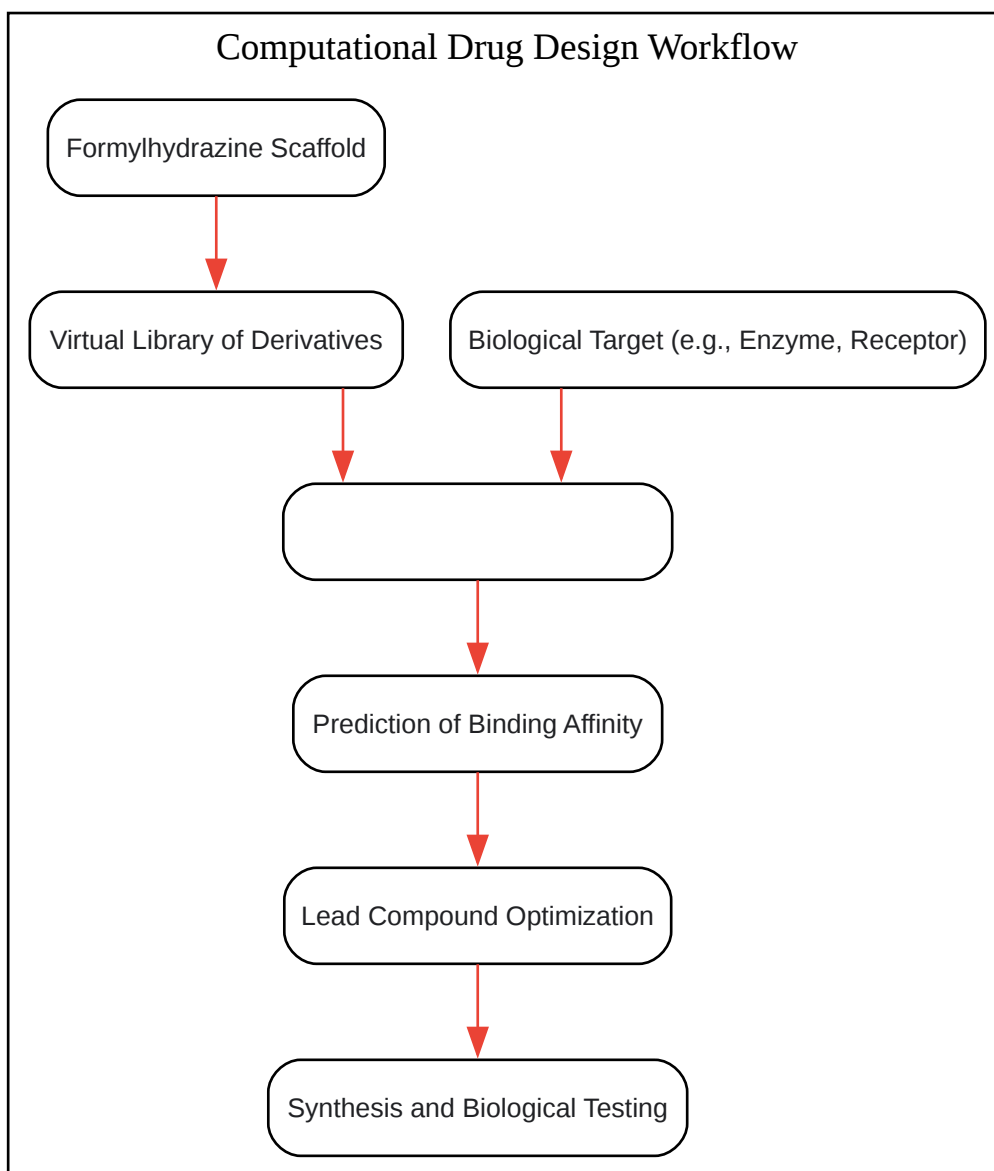
Caption: Proposed reaction pathway for the synthesis of 1,3,4-oxadiazoles from **formylhydrazine**.

Synthesis of 1,2,4-Triazoles

Formylhydrazine can also be utilized in the synthesis of 1,2,4-triazoles. One common method involves the reaction of **formylhydrazine** with an amidine or a related nitrogen-containing electrophile.

Applications in Drug Development

The **formylhydrazine** scaffold and its derivatives are of significant interest to medicinal chemists. The hydrazide and hydrazone functionalities are present in numerous biologically active compounds. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to design and optimize **formylhydrazine**-based compounds as potential therapeutic agents, including anticancer and antimicrobial agents. These studies help in understanding the binding interactions of these molecules with their biological targets and in predicting their activity.



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Caption: A typical workflow for the computational design of drugs based on the **formylhydrazine** scaffold.

Experimental and Computational Protocols

Synthesis of Formylhydrazine

Protocol 1: From Ethyl Formate and Hydrazine Hydrate

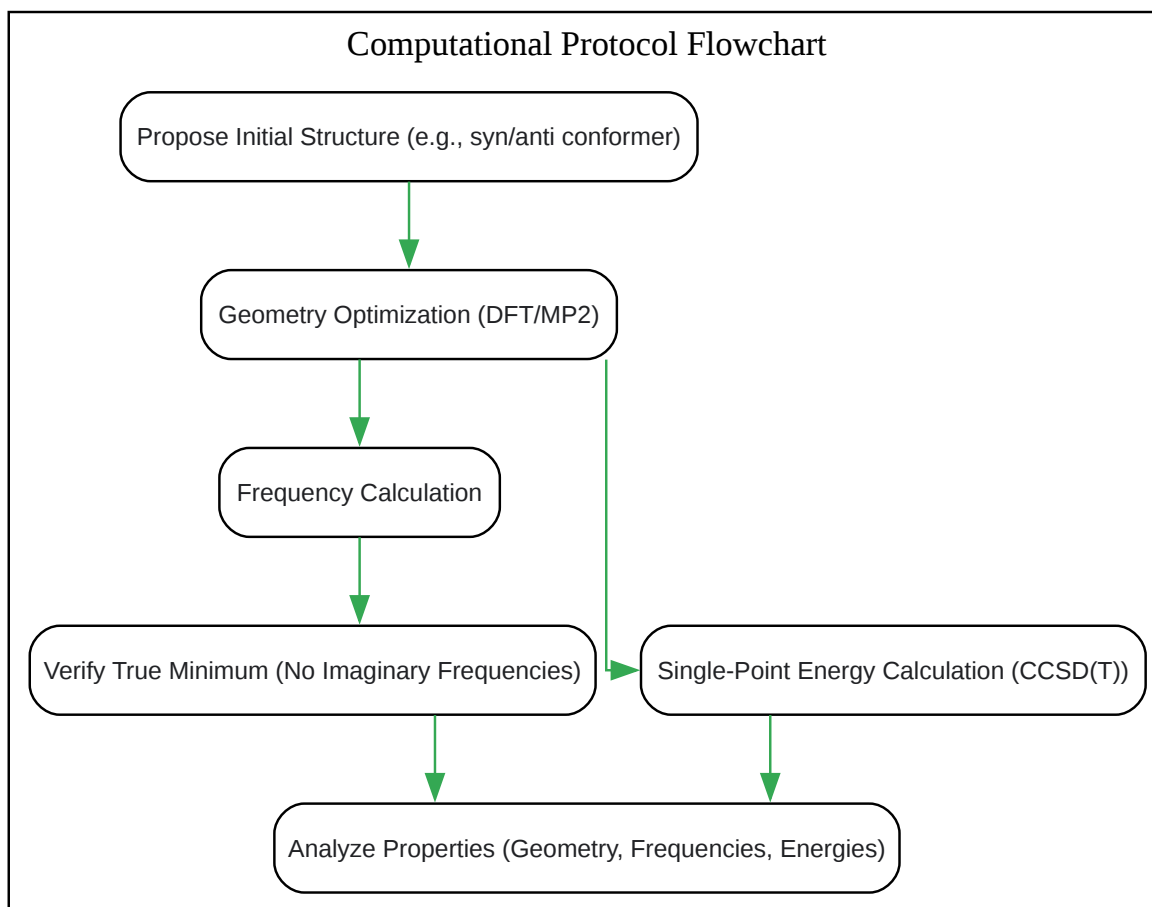
- In a round-bottom flask, dissolve ethyl formate in ethanol.

- Cool the solution in an ice bath.
- Slowly add hydrazine hydrate to the cooled solution with stirring.
- After the initial exothermic reaction subsides, heat the mixture to reflux for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure **formylhydrazine**.

Computational Methodology

The theoretical data presented in this guide are typically obtained using the following computational chemistry protocols:

- Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.
- Methodology:
 - Geometry Optimization: Initial structures of the conformers are optimized using methods such as Density Functional Theory (DFT) with functionals like B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2).
 - Basis Sets: A range of basis sets are employed, with Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) being common choices.
 - Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.
 - Energy Calculations: Single-point energy calculations are often performed using higher levels of theory, such as coupled-cluster methods (e.g., CCSD(T)), to obtain more accurate relative energies of the conformers and transition states.



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Caption: A standard workflow for the computational investigation of molecular properties.

Conclusion

The synergy between theoretical calculations and experimental studies has provided a comprehensive understanding of the fundamental properties of **formylhydrazine**. This knowledge of its conformational preferences, structural parameters, and reactivity is invaluable for researchers in organic synthesis, medicinal chemistry, and materials science. The continued application of computational methods will undoubtedly facilitate the rational design of novel **formylhydrazine**-based molecules with tailored properties for a wide range of applications, from new pharmaceuticals to advanced materials.

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